

# CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Osimertinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Drug Development Professionals

#### **Abstract**

CH7233163 is a novel, orally bioavailable, non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated potent and selective activity against EGFR mutations that confer resistance to third-generation inhibitors like osimertinib, particularly the challenging Del19/T790M/C797S and L858R/T790M/C797S triple mutations. This document provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for CH7233163, positioning it as a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to current standard-of-care treatments.

## **Chemical Structure and Properties**

**CH7233163** is a complex heterocyclic molecule designed for high-affinity binding to the ATP-binding pocket of mutant EGFR.



| Identifier        | Value                                                                                                                                                  |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 5-(4-(cyclopropanesulfonyl)-1H-pyrazol-1-yl)-N-(5-((4-(dimethylamino)piperidin-1-yl)methyl)-1-isopropyl-2-oxo-1,2-dihydroquinolin-6-yl)pyrazin-2-amine |  |
| Molecular Formula | C31H34F3N9O3S                                                                                                                                          |  |
| Molecular Weight  | 669.72 g/mol                                                                                                                                           |  |
| SMILES String     | CN(CC1)CCN1C2=CC3=C(C(OCC(F)<br>(F)F)=C2)C4=CN=C(NC5=CC=NC(C6=CN(S(=<br>O)(C7CC7)=O)N=C6)=N5)C=C4N3C(C)C[1]                                            |  |
| CAS Registry No.  | 2923365-71-1                                                                                                                                           |  |

Figure 1: Chemical Structure of CH7233163 Chemical Structure

## **Mechanism of Action and Signaling Pathway**

CH7233163 functions as an ATP-competitive inhibitor, binding non-covalently to the kinase domain of EGFR.[2][3] This is particularly significant in the context of the C797S mutation, which renders covalent inhibitors like osimertinib ineffective by removing the cysteine residue required for irreversible binding. Crystal structure analyses have revealed that CH7233163 stabilizes the  $\alpha$ C-helix-in conformation of the EGFR kinase domain, a feature that contributes to its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type (WT) EGFR.[4][5]

By blocking the ATP-binding site, **CH7233163** prevents the autophosphorylation of the EGFR kinase domain. This, in turn, inhibits the activation of downstream pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and metastasis.[3][6]





Click to download full resolution via product page

Mechanism of CH7233163 Action on the EGFR Signaling Pathway.

## **Preclinical Efficacy Data**

The preclinical activity of **CH7233163** has been extensively evaluated in both biochemical and cell-based assays, as well as in in vivo xenograft models. The data consistently demonstrates potent inhibition of clinically relevant EGFR mutations.

### In Vitro Kinase Inhibition

The inhibitory activity of **CH7233163** was assessed against various recombinant EGFR kinase domains using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.



| EGFR Mutant       | CH7233163 IC50<br>(nmol/L) | Osimertinib IC50<br>(nmol/L) | EAI-045 IC50<br>(nmol/L) |
|-------------------|----------------------------|------------------------------|--------------------------|
| Del19/T790M/C797S | 0.28                       | >1,000                       | >1,000                   |
| L858R/T790M/C797S | 0.25                       | >1,000                       | >1,000                   |
| Del19/T790M       | 0.45                       | 0.20                         | >1,000                   |
| L858R/T790M       | 0.23                       | 0.13                         | >1,000                   |
| Del19             | 0.44                       | 0.23                         | >1,000                   |
| L858R             | 0.21                       | 0.48                         | >1,000                   |
| Wild-Type (WT)    | 5.7                        | 12                           | >1,000                   |

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

## **Cellular Antiproliferative Activity**

The antiproliferative effects of **CH7233163** were measured in NIH3T3 cells engineered to express various EGFR mutations.

| Cell Line (EGFR<br>Mutant)    | CH7233163 IC50<br>(nmol/L) | Osimertinib IC50<br>(nmol/L) | EAI-045 IC50<br>(nmol/L) |
|-------------------------------|----------------------------|------------------------------|--------------------------|
| Del19/T790M/C797S_<br>NIH3T3  | 20                         | >1,000                       | >1,000                   |
| L858R/T790M/C797S<br>_NIH3T3  | 45                         | >1,000                       | >1,000                   |
| A431 (WT-EGFR overexpressing) | 480                        | 730                          | >1,000                   |

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

## **Experimental Protocols**



The following are summaries of the key experimental methodologies used in the preclinical evaluation of **CH7233163**, as described in the primary literature.[4][7]

## **TR-FRET-Based EGFR Biochemical Assay**

 Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against recombinant EGFR kinase domains.

#### Procedure:

- Recombinant EGFR kinase domains (mutant or wild-type) were incubated with varying concentrations of CH7233163, a biotinylated peptide substrate, and ATP in a kinase reaction buffer.
- The reaction was allowed to proceed for a specified time at room temperature.
- The reaction was stopped by the addition of a termination buffer containing EDTA.
- A detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) was added.
- After incubation, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cell Viability Assay**

 Objective: To measure the antiproliferative activity of CH7233163 in cells expressing specific EGFR mutations.

#### Procedure:

- Engineered NIH3T3 cells or other relevant cell lines were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with a serial dilution of CH7233163 or control compounds for 72 hours.



- Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures
  intracellular ATP levels as an indicator of metabolically active cells.
- Luminescence was measured with a plate reader.
- IC50 values were determined from the resulting dose-response curves.

### Western Blotting for EGFR Pathway Inhibition

- Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.
- Procedure:
  - Cells were treated with various concentrations of CH7233163 or DMSO (vehicle control)
     for a specified duration (e.g., 6 hours).
  - Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors.
  - Protein concentrations of the lysates were determined using a BCA assay.
  - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
  - Membranes were blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.
  - After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.
  - Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

### **Mouse Xenograft Study**

Objective: To evaluate the in vivo antitumor efficacy of CH7233163.



#### Procedure:

- Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously inoculated with tumor cells expressing the target EGFR mutations.
- When tumors reached a predetermined volume, mice were randomized into treatment and vehicle control groups.
- CH7233163 was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
- Tumor volume and body weight were measured regularly throughout the study.
- Efficacy was determined by comparing the tumor growth in the treatment groups to the vehicle control group.

### Conclusion

**CH7233163** is a potent, fourth-generation EGFR inhibitor with a promising preclinical profile. Its ability to non-covalently inhibit EGFR, including the osimertinib-resistant C797S triple mutant, addresses a critical unmet need in the treatment of NSCLC. The robust in vitro and in vivo data suggest that **CH7233163** has the potential to become an effective therapy for patients whose disease has progressed on third-generation EGFR TKIs. Further clinical development is warranted to establish its safety and efficacy in human subjects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [Icfamerica.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer







(NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR pathway in advanced non-small cell lung cancer [imrpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EGFR signaling pathway occupies an important position in cancer-related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Osimertinib Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857791#what-is-the-chemical-structure-of-ch7233163]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com